4-Methoxy DiPT (hydrochloride), chemically known as N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine hydrochloride, is a psychoactive compound belonging to the tryptamine class. It is structurally related to other tryptamines, such as psilocybin and DMT, and is known for its potential psychoactive effects. The compound is often studied for its possible applications in neuroscience and psychopharmacology.
4-Methoxy DiPT (hydrochloride) can be synthesized through various chemical processes, primarily involving the modification of tryptamine derivatives. The synthesis of this compound has been documented in scientific literature, where specific methods have been established to produce it efficiently and with high purity.
This compound falls under the category of new psychoactive substances (NPS) and is classified as a tryptamine, which is a group of compounds that share a common indole structure. Tryptamines are known for their complex interactions with serotonin receptors in the brain, which may contribute to their psychoactive effects.
The synthesis of 4-methoxy DiPT typically involves several steps, including the alkylation of tryptamine derivatives. One common method involves using diisopropylamine in combination with various reagents to facilitate the formation of the desired product.
The synthesis can be performed using established techniques such as:
The molecular formula for 4-methoxy DiPT (hydrochloride) is , with a molecular weight of approximately 310.90 g/mol.
CC(C)N(C(C)C)CCC1=CNC2=C1C(OC)=CC=C2.Cl
InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)10-9-14-11-18-15-7-6-8-16(20-5)17(14)15
This structure features an indole ring system substituted with a methoxy group, contributing to its pharmacological properties.
4-Methoxy DiPT can undergo various chemical reactions typical of amines and indoles:
The reaction conditions need to be optimized to prevent side reactions that could lead to undesired byproducts. For example, controlling temperature and pH during reactions can significantly influence product yield.
The psychoactive effects of 4-methoxy DiPT are primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction may lead to altered perception, mood changes, and other cognitive effects associated with psychedelics.
Research indicates that compounds similar to 4-methoxy DiPT exhibit agonistic activity at serotonin receptors, which plays a crucial role in their psychoactive effects.
4-Methoxy DiPT is primarily used in research settings to explore its pharmacological properties and potential therapeutic applications. Its study contributes to understanding the mechanisms underlying psychedelic substances and their effects on human consciousness.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1